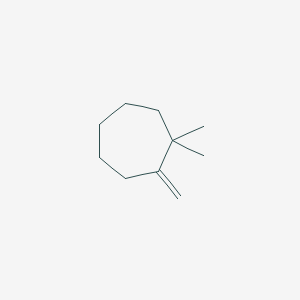![molecular formula C18H15N3O2 B14134705 3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B14134705.png)
3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[(E)-pyridin-3-ylmethylideneamino]naphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of arylcarboxamides. This compound is characterized by the presence of a naphthalene ring system, a pyridine moiety, and a methoxy group. It has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(E)-pyridin-3-ylmethylideneamino]naphthalene-2-carboxamide typically involves the condensation of 3-methoxynaphthalene-2-carboxylic acid with pyridine-3-carbaldehyde in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then subjected to amidation using an appropriate amine, such as aniline, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(E)-pyridin-3-ylmethylideneamino]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-N-[(E)-pyridin-3-ylmethylideneamino]naphthalene-2-carboxamide.
Reduction: Formation of 3-methoxy-N-[(E)-pyridin-3-ylmethylamino]naphthalene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(E)-pyridin-3-ylmethylideneamino]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to the disruption of microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Naphthamide Derivatives: Compounds such as 3-methoxy-N-(naphthalen-2-yl)benzamide share structural similarities and have been studied for similar biological activities.
Pyridine Derivatives: Compounds like 3-methoxy-N-(pyridin-3-ylmethyl)benzamide also exhibit comparable properties and applications.
Uniqueness
3-methoxy-N-[(E)-pyridin-3-ylmethylideneamino]naphthalene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C18H15N3O2 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
3-methoxy-N-[(E)-pyridin-3-ylmethylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c1-23-17-10-15-7-3-2-6-14(15)9-16(17)18(22)21-20-12-13-5-4-8-19-11-13/h2-12H,1H3,(H,21,22)/b20-12+ |
InChI Key |
PSVSFIOZLOQBKQ-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NN=CC3=CN=CC=C3 |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


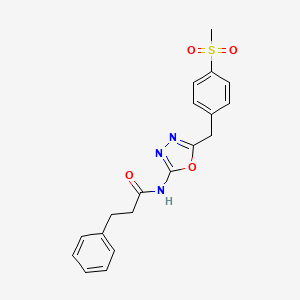
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide](/img/structure/B14134632.png)
![2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14134640.png)
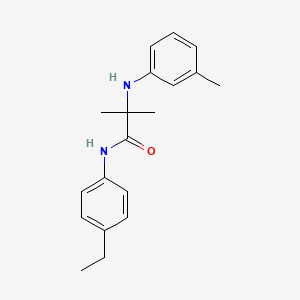
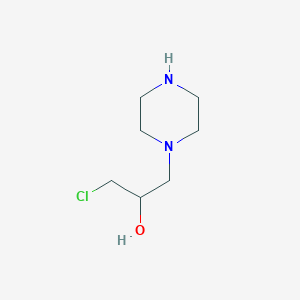
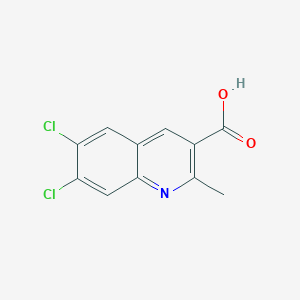


![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
![N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)
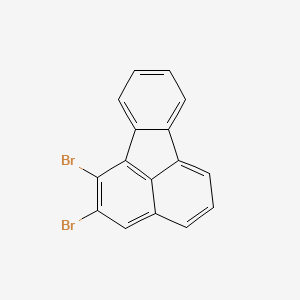
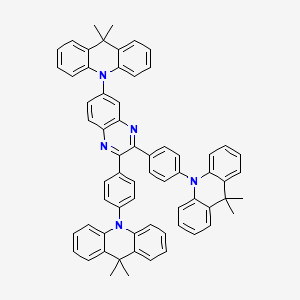
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B14134711.png)
